

Application Notes and Protocols: TNG462 Co-treatment Strategies

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Compound of Interest

Compound Name: TNG-0746132

Cat. No.: B10858027

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These application notes provide a comprehensive overview of the preclinical and clinical co-treatment strategies involving TNG462 (vopimetostat), a potent and selective MTA-cooperative PRMT5 inhibitor. The initial user query "**TNG-0746132**" is likely a typographical error, as all relevant public data points to TNG462, a clinical-stage therapeutic from Tango Therapeutics.

TNG462 is designed to selectively target cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration in various solid tumors.^{[1][2][3]} This genetic loss leads to the accumulation of methylthioadenosine (MTA), which forms a complex with PRMT5. TNG462 cooperatively binds to this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's enzymatic activity and inducing synthetic lethality in MTAP-deleted cancer cells.^{[1][4]}

This document outlines the scientific rationale, available data, and generalized experimental protocols for investigating TNG462 in combination with other targeted therapies.

Co-treatment with RAS(ON) Inhibitors: Daraxonrasib (RMC-6236) and Zoldonrasib (RMC-9805)

Scientific Rationale: A significant percentage of MTAP-deleted tumors, particularly in pancreatic and lung cancers, also harbor activating mutations in RAS genes (e.g., KRAS).^{[5][6][7][8][9]} Preclinical data have demonstrated strong synergistic activity when TNG462 is combined with

RAS(ON) inhibitors, providing a strong basis for clinical investigation.[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#) A Phase 1/2 clinical trial (NCT06922591) is currently evaluating the safety and efficacy of TNG462 in combination with the RAS(ON) multi-selective inhibitor daraxonrasib and the RAS(ON) G12D-selective inhibitor zoldonrasib in patients with MTAP-deleted and RAS-mutant pancreatic or lung cancer.[\[5\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Preclinical Data Summary:

Combination	Cancer Type Models	Key Findings	Reference
TNG462 + Zoldonrasib (RMC-9805)	Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft (KP4, MTAP-null, KRAS G12D)	Combination treatment led to significant and durable tumor regressions, superior to either single agent.	[16]
TNG462 + Daraxonrasib (RMC-6236)	Pancreatic and Lung Cancer (Preclinical Models)	Preclinical data show strong combination activity.	[5] [8] [10] [11]

Clinical Data Summary (Ongoing Trial):

Clinical Trial ID	Phase	Combination	Patient Population	Status
NCT06922591	1/2	TNG462 + Daraxonrasib or TNG462 + Zoldonrasib	Patients with MTAP-deleted and RAS-mutant metastatic pancreatic or lung cancer.	Recruiting

Generalized Protocol for In Vivo Xenograft Studies:

Objective: To evaluate the in vivo efficacy of TNG462 in combination with a RAS inhibitor in a relevant MTAP-deleted, RAS-mutant cancer xenograft model.

Materials:

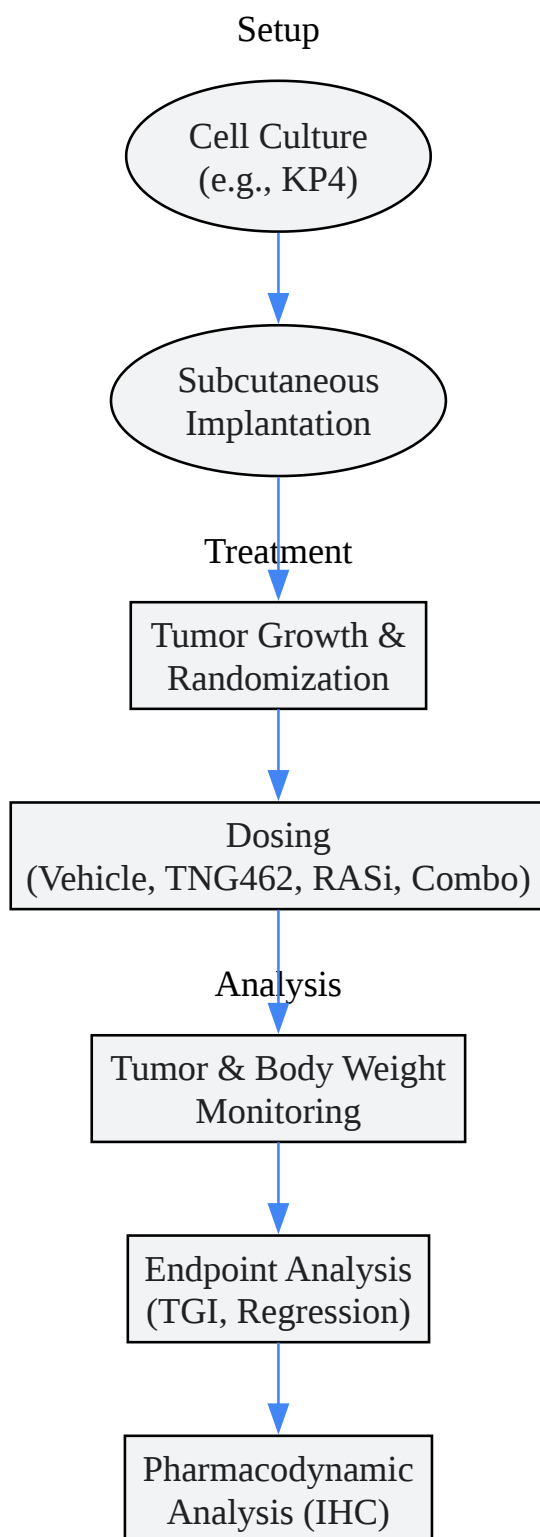
- Cell Line: KP4 (or other suitable MTAP-deleted, RAS-mutant cell line)
- Animals: Immunocompromised mice (e.g., nude or NSG)
- Compounds: TNG462, RAS inhibitor (e.g., zoldonrasib), vehicle control
- Equipment: Calipers, animal balance, oral gavage needles

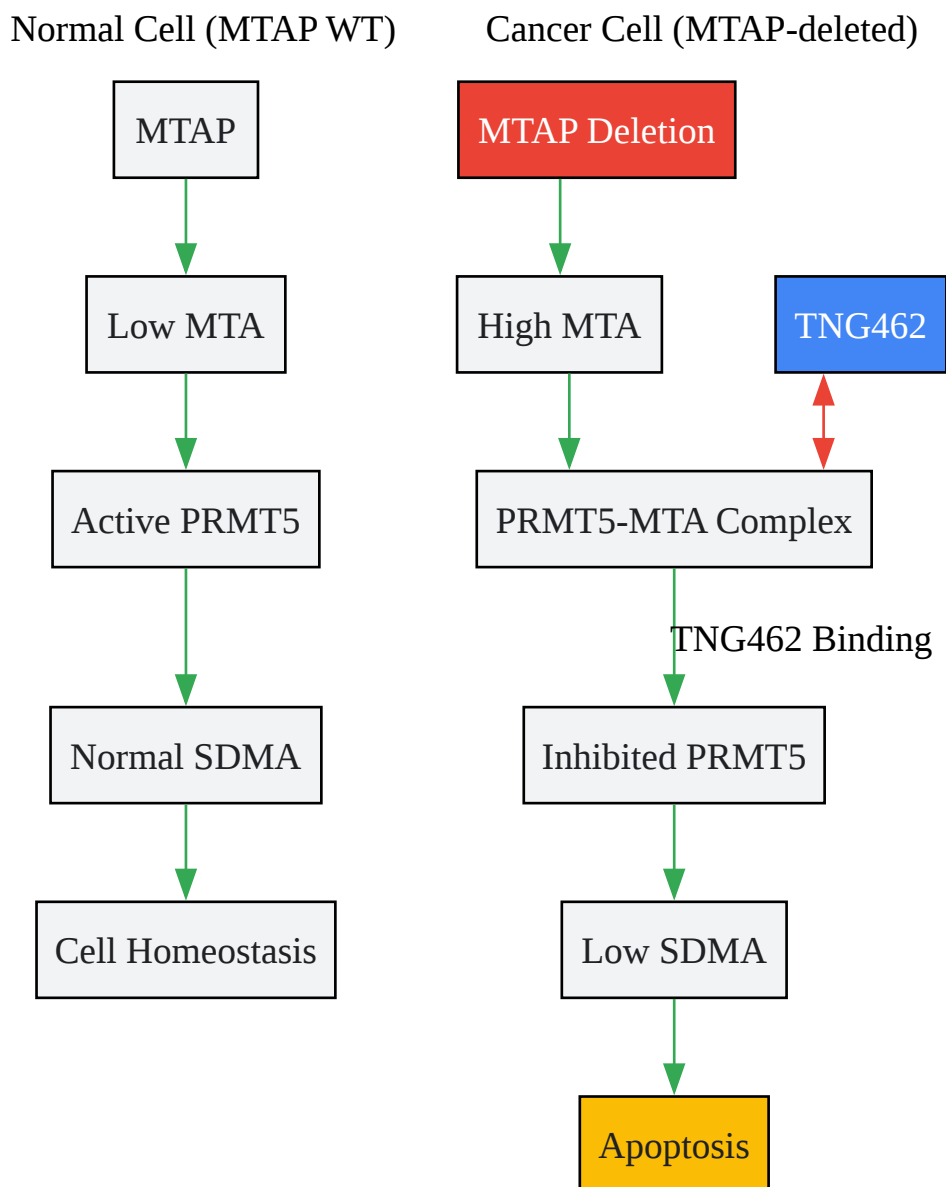
Methodology:

- Cell Culture and Implantation:
 - Culture KP4 cells in appropriate media and conditions.
 - Implant a specified number of cells (e.g., 1×10^6) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth using calipers.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=3-5 mice per group).
- Dosing:
 - TNG462: Administer orally at a dose such as 60 mg/kg, twice daily (BID).[\[16\]](#)
 - RAS Inhibitor: Administer as per established protocols for the specific inhibitor.
 - Combination Group: Administer both TNG462 and the RAS inhibitor.
 - Control Group: Administer vehicle.

- Monitoring and Endpoints:
 - Measure tumor volume and body weight regularly (e.g., twice weekly).
 - The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and overall survival.
 - At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., IHC for SDMA).

Experimental Workflow for In Vivo Combination Study:





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